Stearoyl proline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Oxooctadecyl)-L-proline typically involves the acylation of pyrrolidine with stearic acid or its derivatives. One common method is the reaction of pyrrolidine with stearoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of 1-(1-Oxooctadecyl)-L-proline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Oxooctadecyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the stearoyl group can be replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
1-(1-Oxooctadecyl)-L-proline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 1-(1-Oxooctadecyl)-L-proline involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their fluidity and permeability. Additionally, it may modulate the activity of enzymes and receptors involved in various biological processes. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-Octadecanoylpyrrolidine: Similar in structure but may have different functional groups.
1-Stearoylpyrrolidine: Another name for 1-(1-Oxooctadecyl)-L-proline.
Stearoyl-L-carnitine: Contains a stearoyl group but differs in its overall structure and biological activity.
Uniqueness
1-(1-Oxooctadecyl)-L-proline is unique due to its specific combination of a pyrrolidine ring and a long-chain fatty acid. This structure imparts distinct physicochemical properties, making it suitable for various applications in research and industry.
Properties
CAS No. |
36577-40-9 |
---|---|
Molecular Formula |
C23H43NO3 |
Molecular Weight |
381.6 g/mol |
IUPAC Name |
(2S)-1-octadecanoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(25)24-20-17-18-21(24)23(26)27/h21H,2-20H2,1H3,(H,26,27)/t21-/m0/s1 |
InChI Key |
IYWTVBWXIUJHNJ-NRFANRHFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
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